Pirimicarb

Description

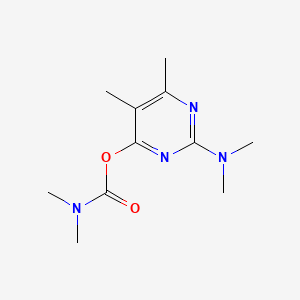

This compound is an aminopyrimidine that is N,N,4,5-tetramethylpyrimidin-2-amine substituted by a (dimethylcarbamoyl)oxy group at position 4. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an agrochemical, an environmental contaminant, a xenobiotic and an insecticide. It is a carbamate ester, an aminopyrimidine and a tertiary amino compound. It is functionally related to a dimethylcarbamic acid.

This compound is a synthetic aminopyrimidine and tertiary amino compound, derived from a dimethylcarbamic acid, and carbamate acetylcholinesterase inhibitor that is used as pesticide. It is characterized as a colorless or white solid, and exposure occurs by inhalation, ingestion, or contact.

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

structure

Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYUFNIOHWBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032569 | |

| Record name | Pirimicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Pirimicarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4 g/l in acetone @ 25 °C; 2.5 g/l in ethanol at 25 °C; 2.9 g/l in xylene at 25 °C; 3.3 g/l in chloroform at 25 °C, In water, 2,700 mg/l @ 25 °C | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000728 [mmHg], 7.28X10-6 mm Hg @ 25 °C | |

| Record name | Pirimicarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

23103-98-2 | |

| Record name | Pirimicarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23103-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimicarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023103982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimicarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimicarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I93PS935T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90.5 °C | |

| Record name | PIRIMICARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pirimicarb: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, IUPAC nomenclature, and physicochemical properties of the carbamate insecticide, Pirimicarb. Detailed experimental protocols for its synthesis and analytical determination are also presented, alongside a visual representation of its molecular structure.

Chemical Structure and IUPAC Name

This compound, a selective aphicide, is chemically known as 2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate .[1][2][3] Its structure consists of a pyrimidine ring substituted with dimethylamino and dimethylcarbamate functional groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Melting Point | 90.5 | °C |

| Vapor Pressure | 1.58 x 10⁻⁵ (at 25°C) | torr |

| 3.0 x 10⁻⁵ (at 30°C) | torr | |

| Water Solubility | 0.27 (at 25°C) | g/100 mL |

| Methanol Solubility | 23 (at 25°C) | g/100 mL |

| Ethanol Solubility | 25 (at 25°C) | g/100 mL |

| Acetone Solubility | 40 (at 25°C) | g/100 mL |

| Chloroform Solubility | 32 (at 25°C) | g/100 mL |

| Xylene Solubility | 29 (at 25°C) | g/100 mL |

Data sourced from INCHEM (1976).[2]

Experimental Protocols

Industrial Synthesis of this compound

The industrial synthesis of this compound involves a two-step process:

Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

The key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, is synthesized through the condensation of acetylacetone with a guanidine derivative. This reaction forms the substituted pyrimidine ring.

Step 2: Esterification

The hydroxyl group at the 4-position of the pyrimidine intermediate is then reacted with dimethylcarbamoyl chloride. This esterification is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dichloromethane under controlled temperature and pH to ensure a high yield and purity of the final product, this compound.[1]

Caption: Industrial synthesis workflow of this compound.

Analytical Method for Residue Determination

A common method for the determination of this compound residues in various matrices, such as fruits and vegetables, is liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation:

The sample is first homogenized. This compound and its metabolites are then extracted from the matrix using an organic solvent, such as ethyl acetate. The resulting extract can often be analyzed directly without extensive cleanup procedures.

Instrumentation and Analysis:

The extract is injected into a reversed-phase liquid chromatography system coupled with an electrospray ionization mass spectrometer (LC-ESI-MS). The analysis can be performed in both single mass spectrometry (MS) and tandem mass spectrometry (MS/MS) modes. Monitoring the protonated parent molecule and its characteristic product ions provides high selectivity and sensitivity for the quantification of this compound.[4]

Caption: Analytical workflow for this compound residue analysis.

References

- 1. This compound (Ref: OMS 1330) [sitem.herts.ac.uk]

- 2. 375. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of residues of this compound and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Pirimicarb (solubility, logP, vapor pressure)

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the insecticide Pirimicarb. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and a visualization of its primary mode of action.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, facilitating easy comparison and reference.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 2.7 g/L[1] | 25 |

| Water | 3.1 g/L | 20 |

| Acetone | >200 g/L[2] | 20 |

| Acetone | 4 g/L[3][4] | 25 |

| Dichloromethane | >200 g/L[2] | 20 |

| Ethyl acetate | >200 g/L[2] | 20 |

| Acetonitrile | >200 g/L[2] | 20 |

| Methanol | >200 g/L[2] | 20 |

| Ethanol | 2.5 g/L[3][4] | 25 |

| Xylene | 2.9 g/L[3][4] | 25 |

| Chloroform | 3.3 g/L[3][4] | 25 |

| Octanol | 75 g/L[2] | 20 |

| Heptane | 6 g/L[2] | 20 |

Table 2: Partition Coefficient and Vapor Pressure of this compound

| Property | Value |

| Octanol-Water Partition Coefficient (logP) | 1.7[3][4] |

| Vapor Pressure | 1.58 x 10⁻⁵ torr at 25°C[1] 3.0 x 10⁻⁵ torr at 30°C[1] 2.1 x 10⁻³ Pa at 30°C[4] 0.43 mPa at 20°C |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Solubility Determination (Following OECD Guideline 105)

The water solubility of this compound is determined using methods outlined in OECD Guideline 105.[3][5][6][7][8][9][10] Two primary methods are recommended based on the expected solubility of the substance.

-

Column Elution Method (for solubilities below 10⁻² g/L):

-

A column is packed with an inert support material coated with the test substance, this compound.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions.

-

The concentration of this compound in each fraction is determined using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

-

The plateau of the concentration curve represents the water solubility.

-

-

Flask Method (for solubilities above 10⁻² g/L):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached. This can take 24 hours or longer.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is measured using a validated analytical technique.

-

For solubility in organic solvents, a similar flask method is employed, substituting water with the respective solvent.

Octanol-Water Partition Coefficient (logP) Determination (Following OECD Guideline 117)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and biological uptake. The High-Performance Liquid Chromatography (HPLC) method, as described in OECD Guideline 117, is a common and efficient way to estimate logP.[2][11][12]

-

Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its logP value. The stationary phase is non-polar (e.g., C18-coated silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system to create a calibration curve of retention time versus logP.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

-

Determination of logP: The retention time of this compound is measured, and its logP value is determined by interpolation from the calibration curve.

Vapor Pressure Determination (Following OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility. OECD Guideline 104 describes several methods for its determination, and the choice of method depends on the expected vapor pressure range.[1][13][14][15][16] For a compound like this compound with a relatively low vapor pressure, the Gas Saturation Method is often suitable.

-

Apparatus: A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through a sample of this compound, which is maintained at a constant temperature.

-

Saturation: The gas stream becomes saturated with the vapor of this compound.

-

Trapping: The vapor is then trapped from the gas stream using a suitable adsorbent or a cold trap.

-

Quantification: The amount of this compound trapped is quantified using an appropriate analytical method (e.g., Gas Chromatography - GC).

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the sample, and the temperature.

Mode of Action: Acetylcholinesterase Inhibition

This compound is a carbamate insecticide that functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE).[4][17][18] AChE is crucial for the proper functioning of the central nervous system in insects. It is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine at the postsynaptic membrane. This results in continuous stimulation of the nerve, leading to hyperactivity, paralysis, and ultimately the death of the insect.

Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by this compound.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Knihy [books.google.sk]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. This compound | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. search.library.doc.gov [search.library.doc.gov]

- 10. primo.bib.htw-dresden.de [primo.bib.htw-dresden.de]

- 11. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 12. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 13. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. The mechanism of action of this compound - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 18. This compound (Ref: OMS 1330) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Synthesis of Pirimicarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Pirimicarb, a selective carbamate insecticide. The document outlines the core chemical reactions, starting materials, and reaction conditions. It also includes a summary of quantitative data where available and presents a visual representation of the synthesis pathway.

Core Synthesis Pathway

The industrial synthesis of this compound is primarily a two-step process. The first step involves the formation of a key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol. This is followed by the reaction of this intermediate with dimethylcarbamoyl chloride to yield the final product, this compound.[1]

Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

The initial and crucial step in this compound synthesis is the creation of the pyrimidine ring structure. This is achieved through the condensation of a guanidine derivative, specifically 1,1-dimethylguanidine, with acetylacetone (2,4-pentanedione). This reaction forms the heterocyclic intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol.

Starting Materials:

-

1,1-Dimethylguanidine (or its salt, such as the sulfate)

-

Acetylacetone (2,4-pentanedione)

General Reaction Conditions:

While specific industrial protocols are proprietary, the reaction is typically carried out in the presence of a base to facilitate the condensation. The choice of solvent and temperature is critical for optimizing the reaction yield and purity of the intermediate.

Step 2: Synthesis of this compound

The second step involves the esterification of the hydroxyl group on the pyrimidinol intermediate with dimethylcarbamoyl chloride. This reaction forms the carbamate ester, which is the active this compound molecule.

Starting Materials:

-

2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

-

Dimethylcarbamoyl chloride

General Reaction Conditions:

This reaction is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1] Polar aprotic solvents like acetonitrile or dichloromethane are commonly used as the reaction medium.[1] The reaction temperature is carefully controlled to ensure high yield and purity of the final product.[1]

Summary of Quantitative Data

Detailed quantitative data for the industrial synthesis of this compound is not extensively published in publicly available literature. However, the following table summarizes the key parameters that are critical for process optimization and control. Researchers aiming to replicate or develop novel synthesis routes should focus on optimizing these parameters to maximize yield and purity.

| Parameter | Step 1: Pyrimidinol Formation | Step 2: Carbamate Formation |

| Reactant Molar Ratio | Optimization of the 1,1-dimethylguanidine to acetylacetone ratio is crucial. | Typically, a slight excess of dimethylcarbamoyl chloride may be used to ensure complete conversion of the pyrimidinol intermediate. |

| Typical Yield | Not specified in available literature. | Not specified in available literature. |

| Typical Purity | High purity of the intermediate is essential for the subsequent step. | The final product requires high purity for use as an active pharmaceutical ingredient. |

| Reaction Temperature | Dependent on the solvent and catalyst used. | Generally requires controlled temperature to prevent side reactions. |

| Reaction Time | Dependent on temperature and reactant concentrations. | Monitored by techniques like TLC or HPLC until completion. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the industrial synthesis of this compound are proprietary and not publicly available. However, based on the general principles of the described reactions, a laboratory-scale synthesis can be devised. The following are generalized procedures that would require optimization for specific laboratory conditions.

Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol:

-

In a suitable reaction vessel, dissolve 1,1-dimethylguanidine sulfate in an appropriate solvent.

-

Add a base, such as sodium ethoxide, to the solution to liberate the free base.

-

To this mixture, add acetylacetone dropwise while maintaining a controlled temperature.

-

After the addition is complete, heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and isolate the product. This may involve filtration if the product precipitates, or extraction followed by solvent evaporation.

-

Purify the crude product, for example, by recrystallization, to obtain pure 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol.

Synthesis of this compound:

-

Suspend 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol in a polar aprotic solvent such as acetonitrile or dichloromethane.

-

Add a base, for instance, triethylamine, to the suspension.

-

Cool the mixture in an ice bath.

-

Slowly add dimethylcarbamoyl chloride to the cooled mixture with stirring.

-

Allow the reaction to proceed at a controlled temperature, monitoring its completion by TLC or HPLC.

-

Once the reaction is complete, quench the reaction mixture, for example, with water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product, for example, by column chromatography or recrystallization, to yield pure this compound.

This compound Synthesis Pathway

Caption: The synthesis of this compound from its primary starting materials.

References

Pirimicarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirimicarb is a fast-acting, selective carbamate insecticide primarily used for the control of aphids (an aphicide) in a wide range of agricultural crops.[1] Its mode of action is the targeted inhibition of acetylcholinesterase (AChE, EC 3.1.1.7), a critical enzyme in the central nervous system of insects.[1][2][3] As a carbamate, this compound acts as a reversible inhibitor, forming an unstable carbamoylated complex with the enzyme's active site.[4] This guide provides an in-depth examination of this mechanism, summarizing available quantitative kinetic data, outlining relevant experimental protocols, and visualizing the key pathways and workflows involved in its study.

Core Mechanism of Acetylcholinesterase Inhibition

The primary function of acetylcholinesterase is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This action terminates the nerve impulse. This compound, like other carbamate insecticides, disrupts this process by inhibiting AChE.[4]

The inhibition mechanism involves a two-step process:

-

Reversible Binding: this compound first binds to the active site of AChE, forming a non-covalent enzyme-inhibitor complex.

-

Carbamoylation: The dimethylcarbamoyl moiety of this compound is then transferred to the hydroxyl group of the catalytic serine residue within the AChE active site. This forms a temporary, covalent carbamoylated enzyme.[4]

This carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during normal substrate (ACh) breakdown. The accumulation of the inhibited enzyme prevents the hydrolysis of acetylcholine, leading to its buildup in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, causing hyper-excitation, paralysis, and ultimately the death of the target insect.[4] The inhibition is considered reversible because the carbamoylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme, although at a much slower rate than deacetylation.[4]

Caption: Mechanism of reversible AChE inhibition by this compound.

Quantitative Inhibition Analysis

The study determined the apparent first-order rate constant (k_app) for the carbamylation of different AChE forms by this compound.[5]

| Enzyme Source and Form | Apparent Carbamylation Rate Constant (k_app) (min⁻¹) |

| Apis mellifera PI-PLC¹ Sensitive AChE | 36.4 x 10⁻³ |

| Apis mellifera PI-PLC¹ Resistant AChE | 10.13 x 10⁻³ |

| Apis mellifera Soluble Tryptic AChE | 11.89 x 10⁻³ |

| ¹PI-PLC: Phosphatidylinositol-specific phospholipase C |

Table 1: Carbamylation kinetics of different forms of Apis mellifera acetylcholinesterase by this compound. Data sourced from Belzunces et al., 1991.[5]

Molecular Interactions at the AChE Active Site

The acetylcholinesterase active site is located at the bottom of a deep, narrow gorge. The mechanism of inhibition is dictated by interactions between this compound and key amino acid residues within this gorge.

-

Catalytic Triad: The core of the active site contains a catalytic triad (Serine, Histidine, Glutamate). The serine residue is the direct target for carbamoylation.

-

Acyl Pocket: This sub-site accommodates the acyl portion of acetylcholine during catalysis and, by extension, the dimethylcarbamoyl group of this compound.

-

Anionic Subsites: A peripheral anionic site (PAS) at the rim of the gorge and a catalytic anionic site (CAS) near the triad are crucial for binding the quaternary ammonium of acetylcholine through cation-π interactions. While this compound lacks a permanent positive charge, its tertiary amine can be protonated, facilitating interactions within the active site gorge.

Caption: Logical relationship of this compound interaction at the AChE active site.

Experimental Protocols

The characterization of this compound as an AChE inhibitor relies on standardized enzyme inhibition assays. The most common method is a colorimetric assay based on the Ellman reaction.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol outlines the general steps to determine the inhibitory potential of this compound on AChE activity.

1. Reagent Preparation:

-

Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4-8.0).

-

AChE Enzyme Stock: Prepare a stock solution of purified AChE (e.g., from electric eel or recombinant human) in the assay buffer to a desired concentration (e.g., 1 U/mL).

-

Substrate Stock: Prepare a stock solution of acetylthiocholine iodide (ATCI) in the assay buffer.

-

Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

-

Inhibitor Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

2. Assay Procedure (96-well plate format):

-

Controls: Designate wells for:

-

Blank Control: Buffer, DTNB, and ATCI (no enzyme).

-

Negative (100% Activity) Control: Buffer, enzyme, DTNB, and solvent vehicle (e.g., DMSO).

-

-

Enzyme Addition: Add AChE solution to all wells except the blank.

-

Inhibitor Incubation: Add the various dilutions of this compound to the test wells. Add an equal volume of solvent vehicle to the negative control well. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: To all wells, add the DTNB solution followed by the ATCI substrate solution to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometric microplate reader. Measure the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes). The rate of color change (yellow) is proportional to the AChE activity.

3. Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition).

Caption: Experimental workflow for an in vitro AChE inhibition assay.

Conclusion

This compound exerts its insecticidal effect through a well-characterized mechanism of reversible acetylcholinesterase inhibition. By carbamoylating the catalytic serine residue in the enzyme's active site, it effectively blocks the hydrolysis of acetylcholine, leading to fatal neurotoxic effects in susceptible insects. While detailed quantitative data such as IC50 values are not widely published, kinetic studies on specific enzyme preparations confirm its inhibitory activity. The methodologies for assessing this inhibition are robust and well-established, allowing for consistent characterization of this compound and other carbamate inhibitors. Further research into species-specific inhibition kinetics and molecular modeling could provide deeper insights for the development of next-generation selective insecticides.

References

- 1. agchemaccess.com [agchemaccess.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (Ref: OMS 1330) [sitem.herts.ac.uk]

- 4. This compound | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Differential response of Apis mellifera acetylcholinesterase towards this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of Pirimicarb (NMR, IR, Mass Spectrometry)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimicarb is a selective carbamate insecticide widely used for the control of aphids on a variety of crops.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] A thorough understanding of its chemical structure and properties is crucial for residue analysis, metabolism studies, and the development of new analytical methods. This guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Chemical Shifts for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.12 | Singlet | N(CH₃)₂ (Carbamate) |

| 3.09 | Singlet | N(CH₃)₂ (Pyrimidine ring) |

| 2.33 | Singlet | CH₃ (Pyrimidine ring, C5) |

| 1.97 | Singlet | CH₃ (Pyrimidine ring, C6) |

Note: The original data source provides shifts at 3.09, 1.97, 3.02, 2.33, and 3.12 ppm.[1] The assignments are based on typical chemical shift ranges for similar functional groups.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 168.59 | C=O (Carbamate) |

| 163.93 | C4 (Pyrimidine ring) |

| 160.56 | C2 (Pyrimidine ring) |

| 153.27 | C6 (Pyrimidine ring) |

| 105.69 | C5 (Pyrimidine ring) |

| 36.97 | N(CH₃)₂ (Carbamate) |

| 36.70 | N(CH₃)₂ (Pyrimidine ring) |

| 22.47 | CH₃ (Pyrimidine ring, C5) |

| 10.47 | CH₃ (Pyrimidine ring, C6) |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound standard for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.[1][2]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[2]

-

-

Instrumentation and Data Acquisition :

-

The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.[1][3]

-

For ¹H NMR, the instrument is operated at a frequency of 400 MHz.[1]

-

For ¹³C NMR, the corresponding frequency is 100.40 MHz.[1]

-

Acquire the spectra at room temperature.

-

Use appropriate solvent suppression techniques if necessary to reduce the intensity of the residual solvent peak.[4]

-

Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the spectrum.

-

Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

Specific IR absorption bands are characteristic of the functional groups in this compound, such as the carbamate C=O and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~1735-1715 | C=O stretch | Carbamate |

| 1362-1352 | - | Peak area used for quantification[5] |

| ~1335-1250 | C-N stretch | Aromatic amine[6] |

| ~3100-3000 | C-H stretch | Aromatic C-H[7] |

| ~3000-2850 | C-H stretch | Alkane C-H[7] |

Note: A complete list of assigned peaks from a single source is not available. The C=O and C-N stretching frequencies are typical for carbamates and aromatic amines, respectively. A specific method for quantification uses the peak area between 1362 and 1352 cm⁻¹.[5]

Experimental Protocol for IR Spectroscopy

The following protocol outlines the steps for Fourier Transform Infrared (FTIR) analysis of this compound:

-

Sample Preparation :

-

For analysis of solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest, such as chloroform (CHCl₃).[5] Solutions for analysis can be prepared by direct dilution.[5]

-

-

Instrumentation and Data Acquisition :

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the pure solvent or KBr pellet.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Mass Spectrometric Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Ion | Ionization Method |

| 238 | [M]⁺ | Electron Ionization (EI)[1][8] |

| 239.1503 | [M+H]⁺ | Electrospray Ionization (ESI)[1] |

| 166 | [M - C₃H₆NO]⁺ | Electron Ionization (EI)[1] |

| 72 | [C₃H₆NO]⁺ | Electron Ionization (EI)[1] |

| 195.1606 | Fragment | ESI-MS/MS[1] |

| 182.129 | Fragment | ESI-MS/MS[1] |

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy used.

Experimental Protocol for Mass Spectrometry

Mass spectrometry is often coupled with a separation technique like liquid chromatography (LC) for complex samples.

-

Sample Preparation :

-

For direct infusion analysis, prepare a dilute solution of this compound in a suitable solvent like acetonitrile or methanol.

-

For LC-MS analysis, samples may require extraction and cleanup, especially from complex matrices like food or environmental samples.[9][10] A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[10]

-

-

Instrumentation and Data Acquisition (LC-MS/MS) :

-

Liquid Chromatography (LC) :

-

Mass Spectrometry (MS) :

-

Employ an electrospray ionization (ESI) source, typically in positive ion mode for this compound, to generate the protonated molecule [M+H]⁺.[1][9]

-

Analyze the ions using a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

-

For structural confirmation and enhanced selectivity, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 239) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.[9]

-

-

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Caption: Workflow for this compound analysis.

Conclusion

This technical guide has summarized the essential spectroscopic data for the insecticide this compound, covering NMR, IR, and Mass Spectrometry. The tabulated data, along with the detailed experimental protocols, provide a valuable resource for researchers and scientists involved in the analysis and characterization of this compound. The provided workflow illustrates the logical steps from sample preparation to data interpretation, aiding in the design and execution of analytical procedures.

References

- 1. This compound | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Determination of this compound and endosulfan in commercial pesticide formulations by Fourier transform infrared spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. This compound [webbook.nist.gov]

- 9. Determination of residues of this compound and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pirimicarb for Researchers and Scientists

Pirimicarb: Core Chemical Data, Experimental Protocols, and Analysis

This technical guide provides a comprehensive overview of the carbamate insecticide this compound, designed for researchers, scientists, and professionals in drug development. This document details its chemical identity, mechanism of action, toxicological and efficacy data, and key experimental methodologies.

Core Chemical Information

This compound is a selective carbamate insecticide primarily used for the control of aphids in a variety of crops.[1] Its high selectivity makes it a valuable component in integrated pest management programs.

| Identifier | Value | Source |

| CAS Number | 23103-98-2 | [1][2][3][4] |

| Molecular Formula | C11H18N4O2 | [2][3][4][5] |

| IUPAC Name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate | [5] |

| Molecular Weight | 238.29 g/mol | [2][3][6] |

| Synonyms | Pirimor, Aphox, Abol, Rapid | [2][5] |

Physicochemical and Toxicological Data

The following tables summarize key physicochemical properties and toxicological data for this compound.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 90.5 °C | [2] |

| Water Solubility | 2.7 g/L (at 25°C) | |

| Vapor Pressure | 4.0 x 10^-5 mmHg (at 30°C) | |

| LogP (Octanol-Water Partition Coefficient) | 1.7 | [2] |

Table 2.2: Acute Toxicity Data for this compound

| Test Organism | Route of Exposure | Toxicity Value | Source |

| Rat | Oral | LD50: 147 mg/kg | |

| Rabbit | Dermal | LD50: >500 mg/kg | |

| Rat | Inhalation | LC50: 0.948 mg/L/4h | |

| Bobwhite Quail | Oral | LD50: 20.9 mg/kg | |

| Mallard Duck | Oral | LD50: 25.5 mg/kg | |

| Honeybee (Apis mellifera) | Contact | LD50: 4 µ g/bee |

Table 2.3: Ecotoxicity Data for this compound

| Test Organism | Endpoint | Toxicity Value | Source |

| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 32 mg/L | |

| Daphnia magna | 48h EC50 | 0.017 mg/L | |

| Green Algae (Selenastrum capricornutum) | 72h EC50 | 140 mg/L |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

The industrial synthesis of this compound involves a two-step process:

Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

-

React N,N-dimethylguanidine with ethyl 2-methylacetoacetate in the presence of a base such as sodium ethoxide.

-

The reaction is typically carried out in an alcohol solvent, such as ethanol.

-

The mixture is heated under reflux for several hours.

-

After cooling, the product is precipitated by acidification and collected by filtration.

Step 2: Carbamoylation of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

-

The intermediate from Step 1 is dissolved in an aprotic solvent, such as toluene or dichloromethane.

-

An acid scavenger, such as triethylamine or pyridine, is added.

-

Dimethylcarbamoyl chloride is added dropwise to the solution while maintaining a controlled temperature.

-

The reaction mixture is stirred for several hours at room temperature.

-

The resulting this compound is isolated by washing the reaction mixture to remove byproducts and then evaporating the solvent.

Residue Analysis in Leafy Vegetables by LC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Preparation and Extraction:

-

Homogenize 10 g of a representative sample of leafy vegetables.

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant from the extraction step.

-

Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

-

Take the supernatant from the d-SPE step and dilute it with an appropriate solvent (e.g., 1:1 acetonitrile:water).

-

Inject the sample into an LC-MS/MS system.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions (Positive Electrospray Ionization - ESI+):

-

Monitor the precursor ion for this compound (m/z 239.2).

-

Monitor at least two product ions for quantification and confirmation (e.g., m/z 195.1 and m/z 72.1).

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

Acetylcholinesterase Inhibition Assay

This colorimetric assay is based on the Ellman method.

1. Reagents and Materials:

-

Acetylcholinesterase (AChE) solution.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

This compound standards of known concentrations.

-

96-well microplate.

-

Microplate reader.

2. Assay Procedure:

-

In a 96-well plate, add 25 µL of different concentrations of this compound solution (or a control with no inhibitor).

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25 °C.

-

Add 50 µL of DTNB solution to each well.

-

To initiate the reaction, add 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.

-

The rate of change in absorbance is proportional to the AChE activity.

3. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

References

Methodological & Application

Application Note: High-Throughput Analysis of Pirimicarb in Environmental Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Pirimicarb is a selective carbamate insecticide widely used in agriculture to control aphid infestations on a variety of crops. Due to its potential for environmental contamination of soil and water sources through runoff and leaching, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring environmental and human safety. This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of this compound in both soil and water samples. The described protocols are intended for researchers, environmental scientists, and analytical chemists.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by GC-MS. For soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is employed. Water samples are prepared using Solid-Phase Extraction (SPE). The identification and quantification of this compound are performed using a gas chromatograph coupled to a mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

Soil Sample Preparation (QuEChERS Method)

The QuEChERS method offers a streamlined and efficient extraction and cleanup process for pesticide residue analysis in food and environmental matrices.[1][2]

a. Extraction

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[3][4]

-

For quality control, spike the sample with a known concentration of this compound standard solution.

-

Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[2]

-

Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile phase.[2]

-

Centrifuge the tube at 4000 rpm for 5 minutes to separate the phases.[3]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

-

Vortex the tube for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

Water Sample Preparation (Solid-Phase Extraction - SPE)

SPE is a widely used technique for the extraction and preconcentration of organic pollutants from aqueous samples.[5][6][7][8]

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water.

-

Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

After the entire sample has passed through, dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elute the retained this compound with 10 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled with a mass spectrometer.

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 7010B Triple Quadrupole or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9] |

| Injector Temperature | 250°C[9] |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[9] |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | 166.1 |

| Qualifier Ions (m/z) | 71.1, 238.1 |

Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.

Table 1: Method Validation Parameters for this compound in Soil and Water

| Parameter | Soil | Water |

| Linearity (R²) | >0.995 | >0.995 |

| LOD (µg/kg or µg/L) | 0.5 | 0.01 |

| LOQ (µg/kg or µg/L) | 1.5 | 0.03 |

| Retention Time (min) | ~7.00[1] | ~7.00[1] |

Table 2: Recovery and Precision of this compound in Spiked Soil and Water Samples

| Matrix | Spiking Level (µg/kg or µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, n=6) (%) |

| Soil | 5 | 95.2 | 4.8 |

| 50 | 98.6 | 3.2 | |

| Water | 0.1 | 92.8 | 5.5 |

| 1.0 | 96.5 | 3.9 |

Mandatory Visualization

Caption: Experimental workflow for this compound detection in soil and water.

The described GC-MS method provides a sensitive, accurate, and reliable approach for the determination of this compound in soil and water samples. The use of QuEChERS for soil and SPE for water ensures effective sample preparation, leading to high-quality data suitable for environmental monitoring and risk assessment. The method validation results demonstrate its robustness and suitability for routine analysis in a laboratory setting.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. hpst.cz [hpst.cz]

- 3. agilent.com [agilent.com]

- 4. pjoes.com [pjoes.com]

- 5. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glsciences.com [glsciences.com]

- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]

Application Note: High-Throughput Acetylcholinesterase Inhibition Assay for Pirimicarb

Introduction

Pirimicarb is a selective carbamate insecticide widely used for the control of aphids in various crops.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2][3] AChE catalyzes the hydrolysis of the neurotransmitter acetylcholine, a process crucial for terminating nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[4][5] this compound acts as a reversible inhibitor by carbamylating the active site of the enzyme.[2][4] This application note provides a detailed protocol for determining the inhibitory potential of this compound on AChE using the colorimetric Ellman's method, suitable for high-throughput screening in a 96-well plate format.[6][7][8]

Principle of the Assay

The assay is based on the method developed by Ellman et al.[8] The activity of AChE is measured by monitoring the hydrolysis of the substrate acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is directly proportional to AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[5][9][10] In the presence of an inhibitor like this compound, the rate of ATCI hydrolysis is reduced, leading to a decreased rate of color development. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Mechanism of Acetylcholinesterase Inhibition by this compound

The following diagram illustrates the biochemical pathway of acetylcholine breakdown by acetylcholinesterase and its reversible inhibition by this compound.

Figure 1. Signaling pathway of this compound's inhibitory action on Acetylcholinesterase.

Experimental Protocol

This protocol is optimized for a 96-well microplate format. All measurements should be performed in triplicate.

1. Materials and Equipment

-

This compound (analytical standard, >98% purity)

-

Acetylcholinesterase (AChE) from electric eel (e.g., Type VI-S, C3389 Sigma-Aldrich)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Tris-HCl buffer

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipettes

-

Microplate reader capable of kinetic measurements at 412 nm

2. Reagent Preparation

-

50 mM Tris-HCl Buffer (pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 using 1M HCl and bring the final volume to 1 L. Store at 4°C.

-

AChE Solution (1.0 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. Dilute the stock to a final working concentration of 1.0 U/mL in Tris-HCl buffer just before use. Keep on ice.

-

ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of Tris-HCl buffer. Prepare fresh daily.

-

DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Tris-HCl buffer. Prepare fresh daily and protect from light.[7]

-

This compound Stock Solution (10 mM): Dissolve 2.38 mg of this compound in 1 mL of DMSO.

-

This compound Working Solutions: Perform serial dilutions of the this compound stock solution in Tris-HCl buffer to obtain a range of concentrations for testing (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the well should not exceed 1%.

3. Experimental Workflow

The following diagram outlines the procedural steps for the AChE inhibition assay.

Figure 2. Experimental workflow for the this compound AChE inhibition assay.

4. Assay Procedure

-

Plate Setup: Add reagents to each well of a 96-well plate according to the layout described in Table 1.

-

Reagent Addition:

-

Add 140 µL of 50 mM Tris-HCl buffer (pH 8.0) to each well.

-

Add 20 µL of the respective this compound working solution to the sample wells.

-

Add 20 µL of Tris-HCl buffer (containing the same percentage of DMSO as the sample wells) to the control wells.

-

Add 20 µL of buffer to the blank wells.

-

Add 20 µL of AChE solution (1.0 U/mL) to the sample and control wells.

-

-

Pre-incubation: Mix gently and incubate the plate for 15 minutes at 25°C.[8]

-

Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 14 mM ATCI to all wells to start the reaction.[7]

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10 minutes.

5. Data Presentation and Analysis

Table 1: Reagent Composition per Well for AChE Inhibition Assay

| Reagent | Sample Well | Control Well | Blank Well | Final Concentration |

| 50 mM Tris-HCl Buffer (pH 8.0) | 140 µL | 140 µL | 160 µL | N/A |

| This compound Working Solution | 20 µL | - | - | Variable |

| Buffer + Solvent | - | 20 µL | - | N/A |

| AChE Solution (1.0 U/mL) | 20 µL | 20 µL | - | 0.1 U/mL |

| DTNB Solution (10 mM) | 10 µL | 10 µL | 10 µL | 0.5 mM |

| ATCI Solution (14 mM) | 10 µL | 10 µL | 10 µL | 0.7 mM |

| Total Volume | 210 µL | 210 µL | 210 µL | N/A |

Calculations

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). Correct the rates for the blank reading.

-

Vcontrol = Ratecontrol - Rateblank

-

Vsample = Ratesample - Rateblank

-

-

Calculate the Percentage of Inhibition for each this compound concentration using the following formula:

-

% Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100 [7]

-

-

Determine the IC50 Value: The IC50 is the concentration of this compound that causes 50% inhibition of AChE activity. Plot the % Inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Table 2: Example Data for this compound IC50 Determination

| This compound Conc. (µM) | Log [this compound] | Avg. Reaction Rate (ΔAbs/min) | % Inhibition |

| 0 (Control) | N/A | 0.095 | 0.0 |

| 0.01 | -2.00 | 0.091 | 4.2 |

| 0.1 | -1.00 | 0.083 | 12.6 |

| 0.5 | -0.30 | 0.065 | 31.6 |

| 1.0 | 0.00 | 0.048 | 49.5 |

| 5.0 | 0.70 | 0.019 | 80.0 |

| 10.0 | 1.00 | 0.008 | 91.6 |

| 100.0 | 2.00 | 0.002 | 97.9 |

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only.

This protocol provides a robust and reproducible method for assessing the inhibitory effect of this compound on acetylcholinesterase activity. The use of a 96-well plate format allows for efficient screening and determination of inhibitory constants such as the IC50 value. This assay is a valuable tool for researchers in toxicology, pharmacology, and drug development studying carbamate insecticides and other potential AChE inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The mechanism of action of this compound - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. attogene.com [attogene.com]

- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Sublethal Effects of Pirimicarb on Non-Target Insects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the sublethal effects of Pirimicarb on non-target insects. The protocols outlined below are based on established methodologies in insect toxicology and can be adapted for various non-target species.

Introduction to this compound and its Sublethal Effects

This compound is a selective carbamate insecticide primarily used to control aphids in a wide range of agricultural crops, including cereals, fruits, and vegetables.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[3][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing disruption of nerve function and, at high doses, insect death.

While this compound is valued for its selectivity against aphids with limited direct mortality to some beneficial predators, sublethal exposure can elicit a range of adverse effects on non-target insects.[1][5] These sublethal effects are physiological and behavioral changes in individuals that survive exposure to a pesticide at low or non-lethal concentrations.[6] Such effects can have significant impacts on population dynamics and the overall efficacy of integrated pest management (IPM) programs.[5][6][7] Documented sublethal effects of this compound on non-target insects include alterations in developmental time, longevity, fecundity, feeding behavior, and mobility.[5][8][9]

Experimental Design and Protocols

This section outlines detailed protocols for assessing the sublethal effects of this compound on two representative non-target beneficial insects: the predatory lady beetle Hippodamia variegata and the parasitoid wasp Diaeretiella rapae.

General Laboratory and Insect Rearing Conditions

Consistent and controlled environmental conditions are crucial for reliable and reproducible results.

-

Environmental Chambers: All insect rearing and experiments should be conducted in environmental chambers maintained at 25 ± 1°C, 65 ± 5% relative humidity, and a photoperiod of 16:8 (L:D) hours.

-

Hippodamia variegata Rearing:

-

Adults and larvae can be maintained in ventilated plastic containers.

-

A continuous supply of a suitable aphid species (e.g., Aphis fabae or Myzus persicae) should be provided as a food source.

-

Eggs, laid on paper strips or leaves, should be collected regularly and transferred to new containers for hatching.

-

-

Diaeretiella rapae Rearing:

-

This parasitoid can be reared on its aphid host (Brevicoryne brassicae or Myzus persicae) maintained on a suitable host plant (e.g., cabbage or mustard).

-

Adult parasitoids are kept in cages with the host plant infested with aphids for parasitization.

-

A 10% honey or sucrose solution can be provided as a food source for adult parasitoids.

-

Preparation of this compound Solutions and Determination of Sublethal Concentrations

-

Stock Solution: Prepare a stock solution of this compound (analytical grade) in a suitable solvent, such as acetone or distilled water with a surfactant, depending on the formulation.

-

Serial Dilutions: Create a series of dilutions from the stock solution to determine the lethal concentrations (e.g., LC10, LC25, LC30, LC50).

-

Bioassays for LC Determination:

-

For predators like H. variegata, a common method is the leaf-dip bioassay. Fresh, untreated leaves are dipped in the different this compound concentrations for a set time (e.g., 10-30 seconds), allowed to air dry, and then placed in Petri dishes with the test insects.

-

For parasitoids like D. rapae, exposure can be through treated surfaces (e.g., coating the inside of a vial with the this compound solution) or by providing hosts that have fed on treated plants.

-

Mortality is typically assessed after 24, 48, and 72 hours.

-

The resulting data is analyzed using probit analysis to calculate the LC values. Sublethal concentrations for subsequent experiments are typically chosen from the lower end of this range (e.g., LC10, LC25).

-

Protocol 1: Assessing Sublethal Effects on Life Table Parameters of Hippodamia variegata

This protocol evaluates the impact of sublethal this compound exposure on the demographic parameters of the predator.

-

Exposure of Larvae: Expose third-instar larvae of H. variegata to a predetermined sublethal concentration (e.g., LC10 or LC30) of this compound using the leaf-dip method described above. A control group should be exposed to leaves treated with the solvent only.

-

Individual Rearing: After the initial exposure period (e.g., 24 hours), transfer each surviving larva to an individual Petri dish.

-

Daily Observations:

-

Provide a surplus of aphids daily to each larva.

-

Record the duration of each larval instar, pupal stage, and adult longevity.

-

Upon adult emergence, pair a treated female with an untreated male (and vice versa) and a control pair.

-

Record the pre-oviposition period, oviposition period, and the number of eggs laid per female daily.

-

-

Data Analysis:

-

Construct life tables for both the treated and control groups.

-

Calculate and compare the following demographic parameters:

-

Intrinsic rate of increase (r)

-

Net reproductive rate (R₀)

-

Mean generation time (T)

-

Finite rate of increase (λ)

-

-

Protocol 2: Evaluating Sublethal Effects on the Functional Response of Diaeretiella rapae

This protocol assesses how sublethal this compound exposure affects the parasitism efficiency of the parasitoid.

-

Exposure of Adult Parasitoids: Expose newly emerged adult female parasitoids to a sublethal concentration (e.g., LC25) of this compound. This can be done by confining them in glass vials coated with the insecticide residue for a short period (e.g., 1-2 hours). A control group is exposed to solvent-treated vials.

-

Experimental Arenas: Prepare Petri dishes containing a leaf disc with varying densities of the host aphid (e.g., 5, 10, 20, 40, 80 aphids per dish).

-

Parasitism Assay: Introduce a single, treated (or control) female parasitoid into each Petri dish for a 24-hour period.

-

Incubation and Assessment:

-

After 24 hours, remove the parasitoid.

-

Rear the aphids and monitor for mummification, which indicates successful parasitism.

-

Count the number of mummified aphids in each dish.

-

-

Data Analysis:

-

Analyze the data using logistic regression to determine the type of functional response (Type I, II, or III).

-

Calculate and compare the attack rate (a) and handling time (Th) between the treated and control groups.

-

Protocol 3: Assessing Sublethal Effects on Feeding Behavior of Non-Target Insects

This protocol can be adapted for various predatory insects to measure changes in food consumption.

-

Exposure: Expose the test insects (e.g., adult H. variegata) to a sublethal concentration of this compound as described in Protocol 1.

-

Feeding Arena: Place a single, treated (or control) insect in a Petri dish with a known number of prey items (e.g., 50 aphids).

-

Consumption Measurement: After a set period (e.g., 24 hours), count the number of remaining prey. The number of consumed prey is the initial number minus the final number.

-

Data Analysis: Compare the mean number of prey consumed by the treated and control groups using a t-test or ANOVA.

Data Presentation

The following tables summarize representative quantitative data on the sublethal effects of this compound on non-target insects.

Table 1: Sublethal Effects of this compound on the Life Table Parameters of Hippodamia variegata

| Treatment | Intrinsic Rate of Increase (r) (day⁻¹) | Net Reproductive Rate (R₀) (offspring/individual) | Mean Generation Time (T) (days) | Finite Rate of Increase (λ) (day⁻¹) |

| Control | 0.18 | 58.3 | 29.03 | 1.20 |

| LC10 | 0.13 | 45.7 | 33.93 | 1.14 |

| LC30 | 0.14 | 48.2 | 31.66 | 1.15 |

Data synthesized from studies on H. variegata, where sublethal concentrations of this compound were shown to negatively impact population growth parameters.[5][7]

Table 2: Sublethal Effects of this compound on the Functional Response of Diaeretiella rapae

| Treatment | Attack Rate (a) (h⁻¹) | Handling Time (Th) (h) | Maximum Parasitism Rate (T/Th) (aphids) |

| Control | 0.057 | 1.097 | 21.87 |

| This compound (LC25) | 0.059 | 1.86 | 12.9 |

Data indicates that while the search efficiency (attack rate) was not significantly affected, the time required to handle each host increased, leading to a lower overall parasitism rate in this compound-exposed D. rapae.[10]

Visualizations

The following diagrams illustrate the mode of action of this compound and a general experimental workflow for assessing its sublethal effects.

Caption: Mode of action of this compound, inhibiting acetylcholinesterase.